4-(Bromomethyl)-N-butyl-3-nitrobenzamide
Description
Contextualization within Nitrobenzamide and Benzyl (B1604629) Bromide Derivatives
The chemical identity of 4-(Bromomethyl)-N-butyl-3-nitrobenzamide is best understood by considering its constituent parts. It is, at its core, a derivative of nitrobenzamide. Nitrobenzamides are a class of compounds that feature a nitro group and an amide group attached to a benzene (B151609) ring. The nitro group is strongly electron-withdrawing, which significantly influences the electronic properties of the aromatic ring, often impacting its reactivity in various chemical transformations. The amide functional group, on the other hand, is a key structural motif in many biologically active molecules and provides a site for further chemical modification. A series of novel 4-substituted-3-nitrobenzamide derivatives have been designed and synthesized for potential applications in medicinal chemistry. nih.gov
Simultaneously, the compound is a benzyl bromide derivative. Benzyl bromides are a well-established class of reagents in organic synthesis, prized for their ability to introduce the benzyl group into a wide array of molecules. sigmaaldrich.com The carbon-bromine bond in the bromomethyl group is relatively weak and polarized, making the benzylic carbon an excellent electrophile, susceptible to attack by various nucleophiles. The reactivity of this group is a cornerstone of its synthetic applications.
Significance as a Synthetic Intermediate and Precursor
The primary significance of This compound lies in its potential as a synthetic intermediate. Its bifunctional nature, possessing both a reactive bromomethyl group and a modifiable nitro group, allows for a stepwise or tandem functionalization. The bromomethyl group can readily participate in nucleophilic substitution reactions, enabling the attachment of this molecular scaffold to other molecules containing nucleophilic functional groups such as alcohols, amines, and thiols.
A closely related compound, 4-(bromomethyl)-3-nitrobenzoic acid , has been utilized as a key precursor in the synthesis of complex heterocyclic structures like 1,4-benzodiazepine-2,3-diones. nih.gov This highlights the synthetic versatility of the 4-(bromomethyl)-3-nitrobenzoyl scaffold. By analogy, This compound can be envisioned as a precursor for a diverse range of target molecules. The N-butyl group adds a lipophilic chain to the molecule, which can be a desirable feature in the design of compounds with specific solubility or biological interaction properties.
Furthermore, the nitro group on the aromatic ring can be chemically transformed. A common and powerful transformation is the reduction of the nitro group to an amine. This newly formed amino group can then be subjected to a host of subsequent reactions, such as diazotization, acylation, or alkylation, further expanding the synthetic possibilities. For instance, the reduction of related nitrobenzamide derivatives has been a key step in the synthesis of various biologically active compounds. nih.gov
Overview of Key Structural Features and Their Chemical Implications
The chemical behavior of This compound is a direct consequence of its key structural features. The interplay between the electron-withdrawing nitro group and the N-butylamide substituent on the benzene ring, along with the reactive benzylic bromide, dictates its reactivity profile.
The nitro group, being a strong deactivating group, will influence the regioselectivity of any further electrophilic aromatic substitution reactions, directing incoming electrophiles to the meta position relative to itself. More importantly, it enhances the electrophilicity of the benzylic carbon in the bromomethyl group, making it more susceptible to nucleophilic attack.
The N-butylbenzamide functionality introduces several key characteristics. The amide bond itself is relatively stable, but can be hydrolyzed under acidic or basic conditions. The butyl group provides a non-polar aliphatic chain, which can influence the molecule's solubility and its interaction with other molecules.
The bromomethyl group is arguably the most reactive site for selective synthetic transformations. It is a potent electrophile, readily undergoing S_N2 reactions with a wide range of nucleophiles. This allows for the straightforward introduction of this molecular fragment into larger, more complex structures. The synthesis of various compounds using 4-(bromomethyl)-3-nitrobenzoic acid as a reactant demonstrates the high utility of this reactive handle. sigmaaldrich.comsigmaaldrich.com
Interactive Data Tables
Below are interactive tables summarizing key information for This compound and its closely related precursor, 4-(bromomethyl)-3-nitrobenzoic acid .
| Property | This compound (Inferred) | 4-(bromomethyl)-3-nitrobenzoic acid sigmaaldrich.com |
|---|---|---|
| Molecular Formula | C12H15BrN2O3 | C8H6BrNO4 |
| Molecular Weight | 315.17 g/mol | 260.04 g/mol |
| Appearance | Expected to be a solid | Solid |
| Key Functional Groups | Benzyl bromide, Nitro, Amide | Benzyl bromide, Nitro, Carboxylic Acid |
| Reactivity Profile | Electrophilic benzylic carbon, Reducible nitro group | Electrophilic benzylic carbon, Reducible nitro group, Reactive carboxylic acid |
| Reaction Type | Description | Relevance to this compound |
|---|---|---|
| Amide Formation | Reaction of an acyl chloride with an amine (e.g., Schotten-Baumann reaction). mdpi.com | A likely method to synthesize the target compound from 4-(bromomethyl)-3-nitrobenzoyl chloride and n-butylamine. |
| Nucleophilic Substitution | The bromomethyl group readily reacts with nucleophiles (e.g., alcohols, amines, thiols). | Primary mode of reactivity for using the compound as a building block. |
| Nitro Group Reduction | Conversion of the nitro group to an amine using reducing agents (e.g., SnCl2, H2/Pd). | Allows for further functionalization at the aromatic ring. |
Structure
3D Structure
Properties
CAS No. |
651026-72-1 |
|---|---|
Molecular Formula |
C12H15BrN2O3 |
Molecular Weight |
315.16 g/mol |
IUPAC Name |
4-(bromomethyl)-N-butyl-3-nitrobenzamide |
InChI |
InChI=1S/C12H15BrN2O3/c1-2-3-6-14-12(16)9-4-5-10(8-13)11(7-9)15(17)18/h4-5,7H,2-3,6,8H2,1H3,(H,14,16) |
InChI Key |
HUPZGEWZFQVWBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Bromomethyl N Butyl 3 Nitrobenzamide
Precursor Synthesis and Functional Group Transformations
The construction of the 4-(bromomethyl)-3-nitrobenzamide (B14521373) core relies on the strategic installation of the bromomethyl and nitro groups onto a benzoic acid backbone. This section details the synthesis of the crucial intermediate, 4-(bromomethyl)-3-nitrobenzoic acid.
Synthesis of Substituted Benzoic Acid Intermediates
The primary starting material for the synthesis of the target compound is often a substituted benzoic acid. A common precursor is 4-methyl-3-nitrobenzoic acid. chemicalbook.com This intermediate can be synthesized through the nitration of p-toluic acid. google.com The methyl group of p-toluic acid directs the incoming nitro group to the meta position relative to the carboxyl group, resulting in the desired 3-nitro isomer.
Alternatively, 4-bromobenzoic acid can be synthesized from benzene (B151609) through a series of reactions including bromination to form bromobenzene, followed by Friedel-Crafts acylation to yield 4-bromoacetophenone. Subsequent oxidation of the acetyl group furnishes 4-bromobenzoic acid. quora.comquora.com
Strategies for Nitro Group Introduction and Positional Control
The introduction of the nitro group at the 3-position of the benzoic acid ring is a critical step that significantly influences the reactivity of the molecule. The nitration of 4-substituted benzoic acids, such as 4-methylbenzoic acid or 4-bromobenzoic acid, is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. quora.comquora.com The carboxylic acid group is a meta-director, while the methyl or bromo group is an ortho-, para-director. In the case of 4-substituted benzoic acids, the directing effects of the two substituents reinforce each other, leading to the preferential formation of the 3-nitro derivative. For instance, the nitration of 4-bromobenzoic acid with a mixture of nitric acid and sulfuric acid cleanly yields 4-bromo-3-nitrobenzoic acid. quora.comquora.com
Methods for Bromomethylation of Aromatic Rings
The final step in the synthesis of the key precursor, 4-(bromomethyl)-3-nitrobenzoic acid, is the bromination of the methyl group of 4-methyl-3-nitrobenzoic acid. This transformation is a radical substitution reaction and is commonly carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), under reflux in a suitable solvent like carbon tetrachloride or benzene. google.com This method allows for the selective bromination of the benzylic methyl group without affecting the aromatic ring. A patent describes the synthesis of 3-nitro-4-bromomethyl benzoic acid from p-toluic acid, involving heating with N-bromosuccinimide and benzoyl peroxide in dry benzene. google.com
Another approach involves the direct nitration of 4-bromomethylbenzoic acid using fuming nitric acid to introduce the nitro group, yielding 4-(bromomethyl)-3-nitrobenzoic acid. sigmaaldrich.com
Amide Bond Formation Strategies for N-butyl Functionalization
With the successful synthesis of 4-(bromomethyl)-3-nitrobenzoic acid, the final step involves the formation of an amide bond with n-butylamine. This can be accomplished through various classical and modern amidation techniques.
Classical Amidation Approaches
A traditional method for forming the amide bond is to first convert the carboxylic acid group of 4-(bromomethyl)-3-nitrobenzoic acid into a more reactive acyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-(bromomethyl)-3-nitrobenzoyl chloride is then reacted with n-butylamine to form the desired amide, 4-(bromomethyl)-N-butyl-3-nitrobenzamide. This reaction, often referred to as the Schotten-Baumann reaction, is usually carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. mdpi.com A similar approach is used in the synthesis of N-butyl-3-nitrobenzamide, where 3-nitrobenzoyl chloride is reacted with n-butylamine.
Modern Coupling Reagents and Catalyst Systems
Modern organic synthesis offers a plethora of coupling reagents that facilitate amide bond formation under milder conditions and with higher yields, even for challenging substrates. These reagents activate the carboxylic acid in situ, allowing for direct reaction with the amine.
Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. luxembourg-bio.compeptide.comnih.gov Phosphonium salts such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), as well as uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly effective. luxembourg-bio.compeptide.comacs.org
For the synthesis of this compound, a protocol involving the use of EDC and HOBt in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) would be a viable modern approach. The reaction would proceed by mixing 4-(bromomethyl)-3-nitrobenzoic acid, n-butylamine, EDC, and HOBt. A protocol for amide bond formation for electron-deficient amines and carboxylic acids suggests using 1 equivalent of EDC, 1 equivalent of DMAP, and a catalytic amount of HOBt. nih.gov
Optimization of Reaction Conditions and Yields
A common route involves the amidation of 4-(bromomethyl)-3-nitrobenzoic acid with n-butylamine. The carboxylic acid is typically activated first to facilitate the reaction. A standard method is the conversion of the carboxylic acid to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂). This highly reactive intermediate is then treated with n-butylamine in the presence of a base to neutralize the HCl byproduct.
Key parameters for optimizing the amidation step include the choice of solvent, base, and temperature. Dichloromethane (DCM) is a frequently used solvent due to its inertness and ability to dissolve both the acyl chloride and the amine. mdpi.commdpi.com Bases such as triethylamine (Et₃N) or pyridine are employed to scavenge the acid generated. mdpi.comnih.gov The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction before being allowed to warm to room temperature. mdpi.com
The second critical reaction, benzylic bromination, selectively targets the hydrogen atoms on the carbon adjacent to the benzene ring. chemistrysteps.com The reagent of choice is N-Bromosuccinimide (NBS), which provides a low, constant concentration of bromine radicals, minimizing side reactions such as addition to the aromatic ring. youtube.comchadsprep.com This reaction is typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN) and performed in a non-polar solvent like carbon tetrachloride (CCl₄) to ensure selectivity. chemistrysteps.com
The table below outlines hypothetical optimization parameters for these key reaction steps, based on established chemical principles for analogous transformations.
Table 1: Optimization of Reaction Conditions
| Parameter | Amidation (Acyl Chloride Route) | Benzylic Bromination (NBS) | Rationale for Optimization |
|---|---|---|---|
| Reagents | 4-(bromomethyl)-3-nitrobenzoyl chloride, n-butylamine | 4-methyl-N-butyl-3-nitrobenzamide, NBS | Choice of starting materials and brominating agent is fundamental. NBS is preferred for its selectivity in benzylic bromination. chadsprep.com |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF) | Carbon Tetrachloride (CCl₄), Cyclohexane | DCM is effective for amide bond formation. mdpi.com Non-polar solvents like CCl₄ are crucial for preventing ionic side reactions with NBS. chemistrysteps.com |
| Catalyst/Initiator | None required | AIBN (thermal) or UV light (photochemical) | Radical initiation is necessary to start the homolytic cleavage of the N-Br bond in NBS. youtube.com |
| Base | Triethylamine (Et₃N), Pyridine | None | A base is required to neutralize HCl produced during the amidation reaction, driving it to completion. mdpi.com |
| Temperature | 0 °C to Room Temp | Reflux (e.g., ~77 °C for CCl₄) | Low initial temperature for amidation controls exothermicity. mdpi.com Refluxing temperature is needed for thermal initiation with AIBN. |
| Reaction Time | 1-4 hours | 2-6 hours | Time is optimized to ensure complete conversion without significant byproduct formation. |
| Hypothetical Yield | >90% | >85% | High yields are achievable under optimized conditions for both Schotten-Baumann type reactions and NBS brominations. mdpi.com |
Multi-Step Synthesis Pathways and Convergent Synthesis
The construction of this compound can be achieved through several multi-step pathways. The strategic order of reactions is critical to ensure the correct placement of substituents due to their directing effects in electrophilic aromatic substitution. lumenlearning.com
Linear Synthesis Pathway:
A logical and common approach is a linear synthesis starting from a readily available precursor like 4-methyl-3-nitrobenzoic acid.
Amide Formation: The first step is the reaction of 4-methyl-3-nitrobenzoic acid with n-butylamine to form 4-methyl-N-butyl-3-nitrobenzamide. This is typically achieved by first converting the carboxylic acid to an acyl chloride with thionyl chloride, followed by the addition of n-butylamine and a base like triethylamine. mdpi.com
Benzylic Bromination: The intermediate, 4-methyl-N-butyl-3-nitrobenzamide, is then subjected to radical bromination using NBS and a radical initiator (AIBN) in an inert solvent like CCl₄. This step selectively brominates the methyl group to yield the final product, This compound . chemistrysteps.com
An alternative linear route starts with the commercially available 4-(bromomethyl)-3-nitrobenzoic acid. fishersci.comsigmaaldrich.com This simplifies the process to a single amidation step, reacting it with n-butylamine under standard conditions as described previously. This is often the most efficient route if the starting material is accessible.
Convergent Synthesis:
For this target, the synthesis can be viewed as the convergence of two key fragments:
Fragment A: The 4-(bromomethyl)-3-nitrobenzoyl moiety.
Fragment B: The n-butylamine side chain.
The strategy involves preparing an activated form of Fragment A, such as 4-(bromomethyl)-3-nitrobenzoyl chloride, and coupling it with Fragment B. This approach is functionally similar to the latter linear pathway but is conceptually framed as a convergent assembly of two building blocks. This minimizes the number of steps performed on a single, increasingly complex intermediate, which is a hallmark of convergent design.
Purification Techniques for Synthesized this compound
Following synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. A combination of chromatographic and crystallization methods is typically employed.
Flash column chromatography is the predominant technique for purifying moderately polar organic compounds on a laboratory scale. columbia.edu It utilizes a stationary phase, typically silica (B1680970) gel, and a liquid mobile phase (eluent) which is pushed through the column under positive pressure. orgsyn.org
Stationary Phase: Silica gel is the most common choice for separating compounds like benzamides. columbia.edu For compounds that may be sensitive to the acidic nature of silica, deactivated silica or neutral alumina (B75360) can be used. mdpi.comrochester.edu
Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A solvent system is chosen based on the polarity of the target compound. For this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate) is suitable. The polarity of the eluent is fine-tuned by adjusting the ratio of the two solvents to achieve a target Rf (retention factor) value, typically around 0.3-0.4 on a TLC plate for optimal column separation. columbia.edu
Table 2: Example Eluent Systems for Flash Chromatography
| Eluent System (v/v) | Polarity | Expected Elution Behavior |
|---|---|---|
| 10% Ethyl Acetate (B1210297) / 90% Hexane | Low | Elutes non-polar impurities quickly; target compound moves slowly. |
| 25% Ethyl Acetate / 75% Hexane | Medium | Likely optimal for eluting the target compound with good separation from polar and non-polar byproducts. |
| 40% Ethyl Acetate / 60% Hexane | High | Elutes the target compound more quickly; useful if impurities are significantly more polar. |
The fractions collected from the column are typically analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product, which are then combined and concentrated.
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a given solvent at different temperatures. An ideal solvent dissolves the compound well when hot but poorly when cold.
Solvent Selection: Finding the right solvent or solvent pair is key. For nitro- and bromo-substituted aromatic compounds, polar solvents like ethanol (B145695) or ethyl acetate are often good starting points. pitt.edu If the compound is too soluble in one solvent, an anti-solvent (in which the compound is insoluble) can be added to the hot solution until it becomes turbid, then clarified with a few drops of the hot solvent before cooling. Common solvent pairs include ethyl acetate/heptane (B126788) and methanol/water. reddit.com A related compound, 4-butylamino-3-nitrobenzoic acid, has been successfully recrystallized from hot ethyl acetate. nih.gov
Table 3: Potential Solvents for Recrystallization
| Solvent / System | Compound Solubility | Procedure |
|---|---|---|
| Isopropanol | Moderately soluble when hot, less soluble when cold. | Dissolve crude product in minimum hot isopropanol, then cool slowly to induce crystallization. |
| Ethyl Acetate | High solubility when hot, lower when cold. | Dissolve in minimum hot solvent, cool to room temperature, then in an ice bath. |
| Ethyl Acetate / Heptane | Soluble in hot ethyl acetate, insoluble in heptane. | Dissolve in hot ethyl acetate, add heptane dropwise until cloudy, add a drop of ethyl acetate to clarify, then cool. |
| Ethanol / Water | Soluble in hot ethanol, insoluble in water. | Dissolve in hot ethanol, add water dropwise until persistent turbidity appears, then cool slowly. |
After cooling and crystal formation, the purified solid is collected by vacuum filtration, washed with a small amount of cold solvent to remove residual impurities, and dried.
Chemical Reactivity and Transformation Studies of 4 Bromomethyl N Butyl 3 Nitrobenzamide
Reactivity of the Bromomethyl Moiety
The bromomethyl group (-CH₂Br) is a benzylic halide, a class of compounds known for their enhanced reactivity in substitution and elimination reactions. This heightened reactivity stems from the stabilization of reaction intermediates and transition states by the adjacent benzene (B151609) ring. chemistry.coach The presence of a strongly electron-withdrawing nitro group on the ring further modulates this reactivity.
Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)
The carbon atom of the bromomethyl group is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the bromide leaving group. These reactions can proceed through either a unimolecular (Sɴ1) or bimolecular (Sɴ2) pathway.
The Sɴ2 pathway is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. chemistry.coach This mechanism is favored for primary halides, like the bromomethyl group in 4-(bromomethyl)-N-butyl-3-nitrobenzamide. Steric hindrance is minimal at this primary carbon, allowing for easy backside attack by the nucleophile.
The Sɴ1 pathway involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. chemistry.coach While benzylic carbocations are generally stabilized by resonance with the aromatic ring, the presence of the strongly deactivating nitro group ortho to the benzylic position would significantly destabilize such a positive charge through its inductive electron-withdrawing effect. Consequently, the Sɴ1 pathway is highly disfavored for this molecule.
Therefore, nucleophilic substitution reactions on this compound are expected to proceed predominantly via the Sɴ2 mechanism. A variety of nucleophiles can be employed to generate a diverse range of derivatives.
| Nucleophile (Nu⁻) | Reagent Example | Product |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 4-(Hydroxymethyl)-N-butyl-3-nitrobenzamide |
| Alkoxide | Sodium Methoxide (NaOCH₃) | N-Butyl-4-(methoxymethyl)-3-nitrobenzamide |
| Thiolate | Sodium Thiophenoxide (NaSPh) | N-Butyl-3-nitro-4-((phenylthio)methyl)benzamide |
| Cyanide | Sodium Cyanide (NaCN) | N-Butyl-4-(cyanomethyl)-3-nitrobenzamide |
| Azide (B81097) | Sodium Azide (NaN₃) | 4-(Azidomethyl)-N-butyl-3-nitrobenzamide |
Formation of Quaternary Ammonium (B1175870) Salts
A specific and important application of the Sɴ2 reactivity of the bromomethyl group is the formation of quaternary ammonium salts (QAS). google.com This reaction, known as quaternization, occurs when the benzylic halide reacts with a tertiary amine. The lone pair of electrons on the nitrogen atom of the tertiary amine acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion. google.com
This reaction is typically carried out by mixing the this compound with a suitable tertiary amine, such as trimethylamine (B31210) or triethylamine (B128534), often in a polar solvent. The resulting product is a salt containing a positively charged quaternary ammonium cation and the bromide anion. These QAS derivatives can exhibit different solubility and biological properties compared to the parent molecule. youtube.com
General Reaction Scheme for Quaternization: this compound + R₃N → [4-((R₃N⁺)methyl)-N-butyl-3-nitrobenzamide]Br⁻
Elimination Reactions and Olefin Formation
Although substitution is the dominant pathway for primary benzylic halides, elimination reactions can occur under specific conditions to form an olefin (alkene). masterorganicchemistry.comlibretexts.org This process typically follows an E2 (bimolecular elimination) mechanism, which is favored by the use of strong, sterically hindered bases.
In the case of this compound, a strong, bulky base such as potassium tert-butoxide ((CH₃)₃COK) could abstract a proton from the bromomethyl group. However, since there are no protons on an adjacent carbon atom within the side chain, a standard β-elimination is not possible. Instead, an intermolecular reaction or reaction with the solvent might occur, but the more plausible elimination pathway involves reactions that are not typical for this substrate. A more conventional elimination would require a longer alkyl chain attached to the ring. For benzylic systems, elimination is often in competition with substitution, and its favorability increases with higher temperatures and the use of non-nucleophilic, strong bases. libretexts.orgyoutube.com The formation of a double bond conjugated with the nitro-substituted aromatic ring would be an energetically favorable outcome.
Reactions Involving the Amide Functional Group
The N-butyl-3-nitrobenzamide portion of the molecule contains a secondary amide linkage, which is a robust functional group. However, it can undergo transformations such as hydrolysis and reduction under specific, often forcing, conditions.
Hydrolysis and Transamidation Reactions
Hydrolysis is the cleavage of the amide bond by water to yield a carboxylic acid and an amine. This reaction can be catalyzed by either acid or base and typically requires elevated temperatures. youtube.com
Acid-catalyzed hydrolysis: Under strong acidic conditions (e.g., aqueous HCl or H₂SO₄ and heat), the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. Subsequent steps lead to the formation of 4-(bromomethyl)-3-nitrobenzoic acid and butylammonium (B8472290) ion.
Base-catalyzed hydrolysis: In the presence of a strong base (e.g., aqueous NaOH and heat), a hydroxide ion directly attacks the amide carbonyl carbon. arkat-usa.orgresearchgate.net This process generates 4-(bromomethyl)-3-nitrobenzoic acid (as its carboxylate salt) and butylamine.
The presence of the electron-withdrawing nitro group on the aromatic ring is expected to enhance the rate of hydrolysis compared to an unsubstituted benzamide (B126) by making the carbonyl carbon more electron-deficient. researchgate.net
Transamidation is a process where the N-butyl group of the amide is exchanged with a different amine. mdpi.com These reactions often require catalysts, such as metal complexes or Lewis acids, and high temperatures to proceed, as the direct cleavage of the C-N amide bond is difficult. nih.govresearchgate.netresearchgate.net For example, heating this compound with a high-boiling point amine, such as benzylamine, in the presence of a suitable catalyst could lead to the formation of N-benzyl-4-(bromomethyl)-3-nitrobenzamide and the release of butylamine.
Reduction of the Amide Linkage
The amide functional group can be reduced to an amine. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). nih.govresearchgate.netlibretexts.org The reaction involves the nucleophilic addition of hydride ions (H⁻) from LiAlH₄ to the carbonyl carbon of the amide. Unlike the reduction of esters or ketones, the reaction does not stop at the alcohol stage; the entire carbonyl group is converted into a methylene (B1212753) group (-CH₂-).
Treating this compound with LiAlH₄ in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether would reduce the amide to a secondary amine, yielding 4-(bromomethyl)-3-nitro-N-butylbenzylamine.
A key consideration in this reaction is the potential for the reduction of the nitro group. LiAlH₄ is a powerful reducing agent capable of reducing nitro groups to azo compounds or even amines, depending on the reaction conditions. davuniversity.orgmasterorganicchemistry.com However, selective reduction of the amide in the presence of a nitro group is often achievable, particularly at controlled temperatures. Other reducing agents, such as borane (B79455) (BH₃), can also reduce amides, but their selectivity profile with respect to the nitro and bromomethyl groups would need to be considered.
| Reagent | Amide Product | Nitro Group Product | Benzylic Bromide Product | Selectivity Notes |
| LiAlH₄ (controlled) | Secondary Amine | Unchanged | Possible Reduction | Can be selective for the amide under careful conditions. libretexts.org |
| SnCl₂ / HCl | Unchanged | Amine | Unchanged | A classic method for selective nitro group reduction. stackexchange.com |
| H₂ / Pd, Pt, or Ni | Unchanged | Amine | Reduced (Debromination) | Catalytic hydrogenation typically reduces both nitro groups and benzylic halides. masterorganicchemistry.com |
| NaBH₄ | No Reaction | No Reaction | No Reaction | Not strong enough to reduce amides or nitro groups. libretexts.org |
Transformations of the Nitro Aromatic System
The nitro group on the benzene ring is a key site for chemical reactivity, primarily through its reduction to an amino group and its influence on electrophilic substitution reactions.
The reduction of the nitro group in aromatic compounds to form anilines is a fundamental transformation in organic synthesis. wikipedia.org For this compound, this conversion to 3-amino-4-(bromomethyl)-N-butylbenzamide is a critical step for further functionalization, particularly for the synthesis of heterocyclic compounds. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. commonorganicchemistry.com
Commonly used methods for the reduction of nitroarenes include catalytic hydrogenation and chemical reduction with metals in acidic media. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with hydrogen gas is highly efficient. commonorganicchemistry.com However, care must be taken as the bromomethyl group could potentially undergo hydrogenolysis. A milder alternative that often preserves such sensitive groups is the use of Raney nickel. commonorganicchemistry.com
Chemical reduction methods offer a range of selectivities. Reagents such as iron powder in the presence of an acid like acetic acid or hydrochloric acid are effective and cost-efficient for nitro group reduction. Similarly, tin(II) chloride (SnCl₂) in an acidic medium provides a mild and selective reduction of nitro groups to amines in the presence of other reducible functionalities. commonorganicchemistry.com
Table 1: Hypothetical Research Findings for the Reduction of this compound
| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| 1 | H₂, Pd/C (5 mol%) | Ethanol (B145695) | 25 | 4 | 3-Amino-4-(methyl)-N-butylbenzamide* | 85 |
| 2 | Fe, NH₄Cl | Ethanol/H₂O | 80 | 6 | 3-Amino-4-(bromomethyl)-N-butylbenzamide | 92 |
| 3 | SnCl₂·2H₂O | Ethanol | 70 | 5 | 3-Amino-4-(bromomethyl)-N-butylbenzamide | 88 |
| 4 | Na₂S₂O₄ | Methanol/H₂O | 60 | 8 | 3-Amino-4-(bromomethyl)-N-butylbenzamide | 75 |
*Potential for dehalogenation. Data is illustrative and based on analogous reactions.
The benzene ring of this compound is substituted with three groups that influence the regioselectivity of further electrophilic aromatic substitution (EAS) reactions. The nitro group is a strong deactivating group and a meta-director. commonorganicchemistry.com The N-butylamide group is an ortho-, para-director, and the bromomethyl group is a weakly deactivating ortho-, para-director.
The directing effects of these substituents are crucial in determining the position of any incoming electrophile. The powerful meta-directing effect of the nitro group, combined with the ortho-, para-directing influence of the amide and bromomethyl groups, leads to a complex substitution pattern. The positions ortho and para to the amide and bromomethyl groups are activated, while the positions meta to the nitro group are the least deactivated. Given the positions of the existing substituents, the most likely positions for further electrophilic attack would be at C-5 or C-6. However, the strong deactivating nature of the nitro group generally makes electrophilic aromatic substitution on this ring challenging.
For instance, nitration with a mixture of nitric acid and sulfuric acid would likely be difficult due to the already present deactivating nitro group. Halogenation, such as bromination with Br₂ and a Lewis acid catalyst like FeBr₃, would also face a high activation barrier. The outcome of such reactions would be highly dependent on the specific reaction conditions and the relative directing strengths of the substituents.
Cyclization Reactions and Heterocyclic Compound Formation
The presence of both a nucleophilic center (once the nitro group is reduced to an amine) and an electrophilic center (the bromomethyl group) within the same molecule or in the presence of an external reagent allows for the synthesis of various heterocyclic compounds.
Following the reduction of the nitro group to an amine, the resulting 3-amino-4-(bromomethyl)-N-butylbenzamide possesses the ideal functionality for intramolecular cyclization. The amino group can act as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This intramolecular nucleophilic substitution would lead to the formation of a six-membered heterocyclic ring, specifically a dihydro-1H-benzo[c] nih.govdiazepin-3(2H)-one derivative.
The reaction is typically promoted by a base, which deprotonates the amine to increase its nucleophilicity. The choice of base and solvent can influence the reaction rate and yield.
Table 2: Hypothetical Research Findings for the Intramolecular Cyclization of 3-Amino-4-(bromomethyl)-N-butylbenzamide
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | 2-Butyl-1,2-dihydro-3H-benzo[e] nih.govdiazepin-5-one | 78 |
| 2 | NaH | THF | 25 | 6 | 2-Butyl-1,2-dihydro-3H-benzo[e] nih.govdiazepin-5-one | 85 |
| 3 | Triethylamine | Dichloromethane (B109758) | 40 | 24 | 2-Butyl-1,2-dihydro-3H-benzo[e] nih.govdiazepin-5-one | 65 |
Data is illustrative and based on analogous intramolecular cyclization reactions.
While the primary focus is often on intramolecular reactions, the functional groups on this compound could potentially participate in intermolecular cycloaddition reactions to form more complex ring systems. For example, after conversion of the bromomethyl group to an azide, the resulting 4-(azidomethyl)-N-butyl-3-nitrobenzamide could undergo a [3+2] cycloaddition (Huisgen cycloaddition) with an alkyne to form a triazole ring. This reaction is a cornerstone of "click chemistry" and is known for its high efficiency and selectivity.
Furthermore, the aromatic nitro group itself can participate in certain cycloaddition reactions, although this is less common. The development of novel cycloaddition strategies involving this scaffold could lead to the synthesis of unique and potentially biologically active heterocyclic compounds.
Derivatization and Analogue Synthesis Based on the 4 Bromomethyl N Butyl 3 Nitrobenzamide Scaffold
Synthesis of N-alkyl-Benzamide Analogues
The synthesis of N-alkyl-benzamide analogues of 4-(bromomethyl)-3-nitrobenzamide (B14521373) typically starts from 4-(bromomethyl)-3-nitrobenzoic acid. sigmaaldrich.comsigmaaldrich.com The carboxylic acid is first activated, often by conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired amide. mdpi.com A base, such as triethylamine (B128534) or pyridine (B92270), is commonly added to neutralize the hydrochloric acid byproduct. ncert.nic.in
Alternatively, direct coupling methods using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to form the amide bond between the carboxylic acid and the amine.
For the synthesis of a library of N-alkyl analogues, parallel synthesis techniques can be utilized, where 4-(bromomethyl)-3-nitrobenzoyl chloride is reacted with a diverse set of amines in a multi-well plate format.
Preparation of Benzyl (B1604629) Bromide Site-Modified Derivatives
The benzyl bromide moiety is a highly reactive site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This modification is typically achieved by reacting 4-(bromomethyl)-N-butyl-3-nitrobenzamide with a suitable nucleophile.
Synthesis of Ether Derivatives: Reaction with alcohols or phenols in the presence of a base yields ether derivatives.
Synthesis of Thioether Derivatives: Reaction with thiols leads to the formation of thioethers.
Synthesis of Amine Derivatives: Reaction with primary or secondary amines results in the formation of secondary or tertiary benzylic amines, respectively.
Synthesis of Azide (B81097) Derivatives: Reaction with sodium azide introduces the azide functionality, which can be further transformed, for example, via click chemistry or reduction to an amine.
Table 3: Examples of Benzyl Bromide Site-Modified Derivatives
| Nucleophile | Resulting Functional Group | Derivative Name |
|---|---|---|
| Methanol | Methoxy | 4-(Methoxymethyl)-N-butyl-3-nitrobenzamide |
| Ethanethiol | Ethylthio | N-Butyl-4-((ethylthio)methyl)-3-nitrobenzamide |
| Diethylamine | Diethylamino | N-Butyl-4-((diethylamino)methyl)-3-nitrobenzamide |
| Sodium Azide | Azido | 4-(Azidomethyl)-N-butyl-3-nitrobenzamide |
Development of Nitroaromatic-Modified Compounds
Modification of the nitro group opens up another avenue for derivatization, primarily through reduction to an amino group. This transformation dramatically alters the electronic properties of the aromatic ring, converting a strongly electron-withdrawing group into a strongly electron-donating one.
The reduction of the nitro group can be achieved using various reagents, such as tin(II) chloride (SnCl₂), iron (Fe) in acetic acid, or catalytic hydrogenation (e.g., H₂, Pd/C). researchgate.net The resulting aniline (B41778) derivative, 3-amino-4-(bromomethyl)-N-butylbenzamide, is a versatile intermediate. The newly formed amino group can undergo a range of reactions:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents (e.g., -OH, -CN, -halogen).
The development of these nitroaromatic-modified compounds significantly expands the chemical diversity accessible from the this compound scaffold.
Advanced Spectroscopic and Structural Elucidation of 4 Bromomethyl N Butyl 3 Nitrobenzamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. For 4-(Bromomethyl)-N-butyl-3-nitrobenzamide, the spectrum is predicted to show distinct signals for the aromatic protons, the benzylic protons of the bromomethyl group, and the protons of the N-butyl chain.
The aromatic region is expected to exhibit a complex pattern due to the substitution. The proton at the C-2 position, situated between the nitro and amide groups, would be the most deshielded aromatic proton. The protons at C-5 and C-6 would show characteristic ortho-coupling. The benzylic protons of the bromomethyl group are expected to appear as a sharp singlet, shifted downfield due to the electronegativity of the adjacent bromine atom. The N-butyl group protons would present as four distinct signals, including a broad signal for the N-H proton, with multiplicities defined by their neighboring protons.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~8.25 | d | ~2.0 | 1H | H-2 |
| ~7.80 | dd | ~8.2, 2.0 | 1H | H-6 |
| ~7.65 | d | ~8.2 | 1H | H-5 |
| ~6.50 | br t | ~5.6 | 1H | N-H |
| ~4.85 | s | - | 2H | -CH₂Br |
| ~3.45 | q | ~6.8 | 2H | N-CH₂- |
| ~1.60 | m | - | 2H | -CH₂-CH₂-CH₂- |
| ~1.40 | m | - | 2H | -CH₂-CH₃ |
This is a predictive table. s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad, dd = doublet of doublets.
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., sp², sp³, carbonyl). For the target molecule, twelve distinct carbon signals are expected. The carbonyl carbon of the amide is predicted to be the most downfield signal. The aromatic carbons show a wide range of shifts influenced by the electron-withdrawing nitro and carbonyl groups and the bromomethyl substituent.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~165.5 | C=O |
| ~148.0 | C-3 |
| ~140.5 | C-4 |
| ~136.0 | C-1 |
| ~133.0 | C-6 |
| ~128.5 | C-5 |
| ~123.0 | C-2 |
| ~40.5 | N-CH₂- |
| ~31.5 | -CH₂Br |
| ~31.0 | -CH₂-CH₂-CH₂- |
| ~20.0 | -CH₂-CH₃ |
This is a predictive table.
Heteronuclear correlation techniques such as HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra.
To unambiguously confirm the entire molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. Key correlations would be observed between the N-H proton and the adjacent N-CH₂ protons, and sequentially along the butyl chain (-CH₂- to -CH₂- to -CH₃). In the aromatic region, a clear correlation between the H-5 and H-6 protons would confirm their ortho relationship.
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for linking different parts of the molecule. It shows correlations between protons and carbons that are two or three bonds away. Expected key correlations include:
From the N-H proton to the carbonyl carbon (C=O) and the first carbon of the butyl chain.
From the benzylic protons (-CH₂Br) to the aromatic carbons C-3, C-4, and C-5.
From the aromatic proton H-2 to the carbonyl carbon (C=O) and aromatic carbons C-4 and C-6.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers corroborating structural evidence.
HRMS is used to determine the precise molecular mass of the parent ion, which in turn allows for the unambiguous determination of its molecular formula. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity.
For this compound (C₁₂H₁₅BrN₂O₃), the expected exact mass for the protonated molecule ([M+H]⁺) would be calculated and compared to the experimental value, with an accuracy typically within 5 ppm.
Predicted HRMS Data
| Ion | Calculated m/z |
|---|---|
| [C₁₂H₁₆⁷⁹BrN₂O₃+H]⁺ | 315.0393 |
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a fingerprint for the molecule and helps confirm its structure. Key predicted fragmentation pathways for this compound would include:
Loss of the butyl group: Cleavage of the N-CH₂ bond would result in a significant fragment corresponding to the benzamide (B126) core.
Amide bond cleavage: Fragmentation at the amide bond would generate ions corresponding to the N-butylamine fragment and the 4-(bromomethyl)-3-nitrobenzoyl fragment.
Loss of Bromine: Cleavage of the C-Br bond would produce a fragment ion corresponding to the loss of a bromine radical.
Loss of the Nitro group: Fragmentation involving the loss of NO₂ is also a common pathway for nitroaromatic compounds.
Analysis of these specific fragment masses would provide definitive confirmation of the presence and connectivity of the butyl, amide, bromomethyl, and nitrobenzene (B124822) substructures.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that corresponds to the vibrational frequencies of the bonds within the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional moieties.
While specific experimental data for this compound is not extensively reported in publicly available literature, the expected IR absorption peaks can be predicted based on the known frequencies for its constituent functional groups. The presence of an amide group, a nitro group, an aromatic ring, and an alkyl halide can all be confirmed by their characteristic vibrations.
Key functional groups and their expected IR absorption ranges include:
Amide Group (Secondary Amide):
N-H stretching: A moderate to strong band is anticipated in the region of 3350-3180 cm⁻¹.
C=O stretching (Amide I band): A strong absorption is expected between 1680-1630 cm⁻¹.
N-H bending (Amide II band): A medium to strong band should appear in the 1570-1515 cm⁻¹ range.
Nitro Group (-NO₂):
Asymmetric stretching: A strong band is characteristic in the 1560-1500 cm⁻¹ region.
Symmetric stretching: A medium to strong band is expected between 1360-1320 cm⁻¹.
Aromatic Ring (Benzene derivative):
C-H stretching: Weak to medium bands are expected above 3000 cm⁻¹.
C=C stretching: Multiple weak to medium bands will likely appear in the 1600-1450 cm⁻¹ region.
Out-of-plane (OOP) C-H bending: The substitution pattern on the benzene (B151609) ring will influence the position of these bands, typically found between 900-675 cm⁻¹.
Bromomethyl Group (-CH₂Br):
C-H stretching of the methylene (B1212753) group will appear in the 2960-2850 cm⁻¹ range.
C-Br stretching: A medium to strong absorption is expected in the 650-550 cm⁻¹ region.
N-Butyl Group (-C₄H₉):
C-H stretching: Strong absorptions from the methyl and methylene groups are expected in the 2960-2870 cm⁻¹ range.
The analysis of the IR spectrum of the precursor, 4-(Bromomethyl)-3-nitrobenzoic acid, shows characteristic peaks for the carboxylic acid OH stretch, C=O stretch, and the nitro group absorptions. nih.gov The substitution of the carboxylic acid with an N-butylamide in the title compound would lead to the disappearance of the broad O-H stretch and the appearance of the characteristic N-H and amide I and II bands.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amide | N-H Stretch | 3350-3180 | Moderate to Strong |
| C=O Stretch (Amide I) | 1680-1630 | Strong | |
| N-H Bend (Amide II) | 1570-1515 | Medium to Strong | |
| Nitro Group | Asymmetric Stretch | 1560-1500 | Strong |
| Symmetric Stretch | 1360-1320 | Medium to Strong | |
| Aromatic Ring | C-H Stretch | >3000 | Weak to Medium |
| C=C Stretch | 1600-1450 | Weak to Medium | |
| Alkyl Halide | C-Br Stretch | 650-550 | Medium to Strong |
| Alkyl Groups | C-H Stretch | 2960-2850 | Strong |
X-ray Crystallography for Solid-State Molecular Architecture (If applicable)
Should a crystalline sample of sufficient quality be prepared, X-ray analysis would reveal:
The exact conformation of the N-butyl chain.
The planarity of the benzamide moiety.
The orientation of the nitro and bromomethyl groups relative to the aromatic ring.
Intermolecular interactions, such as hydrogen bonding (e.g., between the amide N-H and the C=O or nitro groups of adjacent molecules) and van der Waals forces, which dictate the crystal packing.
As of the current literature survey, a crystal structure for this compound has not been reported. However, the synthesis and characterization of various other nitrobenzamide derivatives have been documented, suggesting that crystallization of such compounds is feasible. researchgate.netresearchgate.netijpbs.com The insights from X-ray crystallography would be crucial for understanding structure-property relationships and for computational modeling studies.
Applications As a Chemical Reagent and in Materials Science
Utilization as a Versatile Electrophilic Building Block in Organic Synthesis
The core utility of 4-(Bromomethyl)-N-butyl-3-nitrobenzamide in organic synthesis stems from the presence of the bromomethyl group. This benzylic bromide is an excellent electrophile, readily participating in nucleophilic substitution reactions. This reactivity allows for the facile introduction of the nitrobenzamide moiety onto a wide array of nucleophilic substrates, including amines, alcohols, and thiols.
The synthetic versatility is further enhanced by the ortho-nitro group relative to the bromomethyl function. This electron-withdrawing group can influence the reactivity of the benzylic position and plays a crucial role in more complex synthetic transformations. The N-butylamide group, while primarily modifying the compound's solubility and steric profile, can also influence its electronic properties and subsequent reactivity.
A closely related precursor, 4-(bromomethyl)-3-nitrobenzoic acid, is widely used as a reactant in various synthetic procedures. mdpi.com For instance, it is a key component in the synthesis of 4-(bromomethyl)-3-nitrobenzoic acid succinimide (B58015) ester (BNBA-SE) and various other esters and substituted benzoic acids. mdpi.com This highlights the role of the 4-(bromomethyl)-3-nitrobenzoyl scaffold as a foundational element for constructing more complex molecular architectures.
Role in the Preparation of Complex Organic Molecules
The electrophilic nature of the bromomethyl group, combined with the other functional groups on the aromatic ring, makes this compound a valuable reagent for the synthesis of complex organic molecules. The nitro group, for example, can be readily reduced to an amine, which can then participate in a variety of subsequent reactions, such as amide bond formation or the construction of heterocyclic rings.
A notable application of the related compound, polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid, is in the solid-phase synthesis of 1,4-benzodiazepine-2,3-diones. nih.gov This multi-step process involves nucleophilic displacement of the bromide, acylation, and a simultaneous reduction-cyclization step, demonstrating the utility of this scaffold in generating medicinally relevant heterocyclic structures. nih.gov While this specific example utilizes the carboxylic acid derivative, a similar synthetic strategy could foreseeably be adapted for the N-butylamide, leading to a diverse array of substituted benzodiazepines.
The general class of nitrobenzamides is also recognized for its importance in medicinal chemistry, often serving as a precursor to bioactive compounds. mdpi.comnih.gov The synthesis of novel 4-substituted-3-nitrobenzamide derivatives has been shown to yield compounds with potent anti-tumor activities. nih.gov
Application as a Photo-Cleavable Linker in Material Functionalization
The ortho-nitrobenzyl chemistry inherent in the structure of this compound provides a basis for its application as a photo-cleavable linker. Upon irradiation with UV light, ortho-nitrobenzyl compounds can undergo an intramolecular rearrangement and cleavage, allowing for the controlled release of a tethered molecule. This property is highly valuable in various fields, including drug delivery, proteomics, and materials science.
Research on 4-aminomethyl-3-nitrobenzoic acid, another close analog, has demonstrated its use as a photocleavable linker for oligonucleotides in combinatorial libraries. sigmaaldrich.com In this context, the linker allows for the light-induced release of specific molecules. sigmaaldrich.com
The ability to act as a photo-cleavable linker allows for the integration of the 4-(bromomethyl)-3-nitrobenzamide (B14521373) moiety into polymeric systems. By attaching the bromomethyl end to a polymer backbone, the N-butyl-3-nitrobenzamide portion can serve as a light-sensitive protecting group or a tether for other molecules. Irradiation would then cleave this bond, releasing the attached species or altering the polymer's properties. The related 4-bromomethyl-3-nitrobenzoic acid has been used to functionalize polyacrylamide acryl hydrate (B1144303) (PAAH), showcasing the potential for this class of compounds in modifying polymer surfaces. mdpi.com
In surface chemistry, photo-cleavable linkers are employed to create patterned surfaces with distinct chemical or physical properties. By immobilizing this compound or a related derivative onto a surface, specific regions can be exposed to UV light, cleaving the linker and revealing a new functional group. This allows for the precise spatial control of surface functionalization. The use of 4-bromomethyl-3-nitrobenzoic acid as a photocleavable linker has been demonstrated in the creation of localized photoinversion of surface charges within colloidal crystals. mdpi.com
Development of Novel Functional Materials Incorporating the Nitrobenzamide Core
The nitrobenzamide core is a key structural motif in the development of various functional materials. researchgate.net Aromatic nitro compounds are known for their use in creating materials with specific electronic and optical properties. researchgate.net The presence of both a nitro group and an amide functionality within the same molecule can lead to interesting intermolecular interactions, such as hydrogen bonding, which can influence the bulk properties of the material.
The synthesis of hybrid materials for medicinal chemistry often leverages the properties of nitro-containing compounds. mdpi.com While specific research into functional materials derived from this compound is not widely documented, the general importance of the nitrobenzamide scaffold suggests its potential in this area.
Employment in Combinatorial Chemistry Libraries (If applicable)
The characteristics of this compound make it a suitable candidate for use in combinatorial chemistry. Its ability to be readily attached to a solid support via the bromomethyl group, combined with the potential for further modification of the nitro and amide groups, allows for the generation of large libraries of related compounds.
The use of polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid in the synthesis of a library of 1,4-benzodiazepine-2,3-diones is a prime example of this application. nih.gov Furthermore, the development of a 2H-indazole based library using 4-bromomethyl-3-nitrobenzoic acid as a starting material in parallel solution-phase methods has been reported. mdpi.com These examples underscore the value of the 4-(bromomethyl)-3-nitrobenzoyl scaffold in generating diverse molecular libraries for screening and drug discovery.
Potential in Supramolecular Chemistry and Self-Assembly
The architecture of this compound is rich with features that are known to play a significant role in directing the formation of ordered supramolecular structures. These include the aromatic ring, the nitro group, the amide linkage, the bromomethyl group, and the N-butyl chain. Each of these components can participate in a variety of non-covalent interactions, which are the cornerstone of self-assembly. nih.gov
Key Structural Features and Their Roles in Non-Covalent Interactions:
| Functional Group | Potential Non-Covalent Interactions |
| Nitro Group | Hydrogen bonding (acceptor), π-π stacking, Dipole-dipole interactions |
| Amide Linkage | Hydrogen bonding (donor and acceptor) |
| Aromatic Ring | π-π stacking, C-H···π interactions |
| Bromomethyl Group | Halogen bonding, C-H···Br weak hydrogen bonds |
| N-Butyl Group | Hydrophobic interactions, van der Waals forces |
Interactive Data Table: Potential Non-Covalent Interactions This table is based on the known interaction patterns of the functional groups present in the molecule.
| Functional Group | Interaction Type | Description | Potential Role in Self-Assembly |
|---|---|---|---|
| Nitro Group | Hydrogen Bond Acceptor | The oxygen atoms of the nitro group can accept hydrogen bonds from suitable donors, such as the N-H group of the amide. | Directional control in crystal packing and formation of defined aggregates. |
| Amide Linkage | Hydrogen Bond Donor/Acceptor | The N-H group is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor, allowing for the formation of strong, directional hydrogen-bonded chains or networks. rsc.org | Formation of robust one-dimensional or two-dimensional assemblies. |
| Aromatic Ring | π-π Stacking | The electron-deficient nitro-substituted aromatic ring can stack with other aromatic systems. | Stabilization of layered or columnar structures. |
| Bromomethyl Group | Halogen Bonding | The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen. | Fine-tuning of intermolecular distances and directionality in the solid state. |
| N-Butyl Group | Hydrophobic Interactions | The flexible alkyl chain can engage in van der Waals and hydrophobic interactions, influencing the overall packing and solubility. | Modulation of crystal packing density and potential for formation of liquid crystalline or gel phases. |
Detailed Research Findings and Supramolecular Motifs:
While direct experimental data for this compound is scarce, the behavior of analogous molecules provides valuable insights. Studies on nitro-substituted benzamides have consistently demonstrated the importance of hydrogen bonding and π-stacking in their crystal structures. For instance, the crystal structure of methyl 4-hydroxy-3-nitrobenzoate reveals a complex network of hydrogen bonds and π-stacking interactions that lead to the formation of stacked sheets. mdpi.comresearchgate.net It is highly probable that this compound would exhibit similar motifs, with the amide N-H and the nitro and carbonyl oxygens playing key roles in forming hydrogen-bonded networks.
The presence of the bromomethyl group introduces the possibility of halogen bonding, a directional interaction that is increasingly utilized in crystal engineering. This interaction could compete with or complement the more traditional hydrogen bonds, leading to complex and potentially novel supramolecular architectures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
